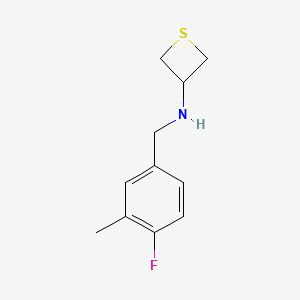
N-(4-Fluoro-3-methylbenzyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluoro-3-methylbenzyl)thietan-3-amine is an organic compound that features a thietane ring, a benzyl group substituted with a fluorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-3-methylbenzyl)thietan-3-amine typically involves multi-step organic reactions. One common approach is to start with the appropriate benzyl halide, such as 4-fluoro-3-methylbenzyl chloride, and react it with thietan-3-amine under suitable conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-3-methylbenzyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Nitro or halogen-substituted benzyl derivatives.
Scientific Research Applications
N-(4-Fluoro-3-methylbenzyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-3-methylbenzyl)thietan-3-amine involves its interaction with specific molecular targets. The fluorine and methyl groups on the benzyl ring can influence the compound’s binding affinity and selectivity for these targets. The thietane ring may also play a role in the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: A simpler analog without the benzyl substitution.
N-(4-Fluoro-2-methylbenzyl)thietan-3-amine: A closely related compound with a different substitution pattern on the benzyl ring.
Uniqueness
N-(4-Fluoro-3-methylbenzyl)thietan-3-amine is unique due to the specific positioning of the fluorine and methyl groups on the benzyl ring, which can significantly impact its chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H14FNS |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-[(4-fluoro-3-methylphenyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C11H14FNS/c1-8-4-9(2-3-11(8)12)5-13-10-6-14-7-10/h2-4,10,13H,5-7H2,1H3 |
InChI Key |
KLKTUENLSVCVQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2CSC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


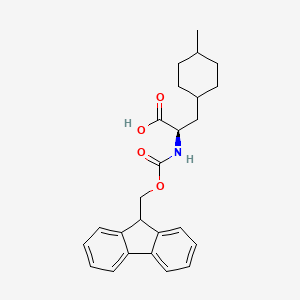



![4-Chloro-8-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12951234.png)
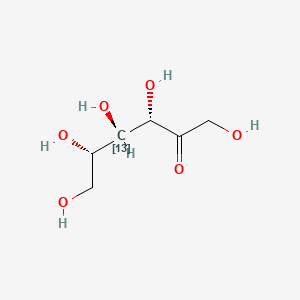
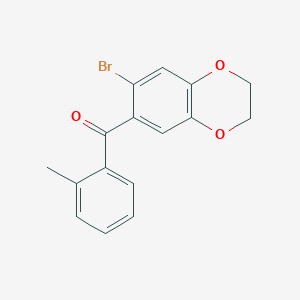
![Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12951265.png)
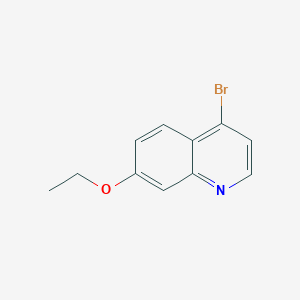


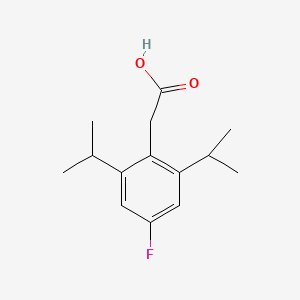

![1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12951317.png)
